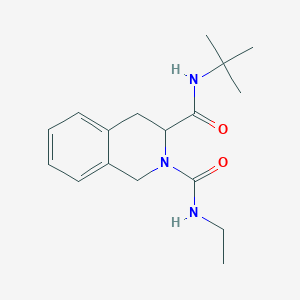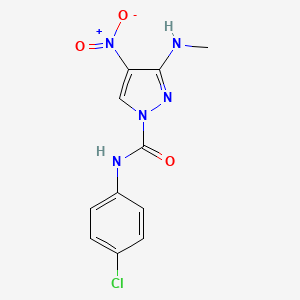![molecular formula C15H12FN3O B3124510 2-fluoro-6-[3-(4-methoxyphenyl)-1H-pyrazol-1-yl]pyridine CAS No. 318517-50-9](/img/structure/B3124510.png)
2-fluoro-6-[3-(4-methoxyphenyl)-1H-pyrazol-1-yl]pyridine
Overview
Description
2-fluoro-6-[3-(4-methoxyphenyl)-1H-pyrazol-1-yl]pyridine is a heterocyclic compound that features a pyridine ring substituted with a fluorine atom and a pyrazole ring bearing a methoxyphenyl group
Preparation Methods
The synthesis of 2-fluoro-6-[3-(4-methoxyphenyl)-1H-pyrazol-1-yl]pyridine typically involves the Suzuki-Miyaura cross-coupling reaction. This method is favored for its mild reaction conditions and functional group tolerance . The general synthetic route includes the following steps:
Preparation of Boronic Acid Derivative: The starting material, 4-methoxyphenylboronic acid, is prepared.
Coupling Reaction: The boronic acid derivative is coupled with 2-fluoropyridine using a palladium catalyst in the presence of a base such as potassium carbonate.
Purification: The product is purified using standard techniques such as column chromatography.
Chemical Reactions Analysis
2-fluoro-6-[3-(4-methoxyphenyl)-1H-pyrazol-1-yl]pyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom on the pyridine ring can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents depend on the desired transformation.
Cyclization: The pyrazole ring can participate in cyclization reactions to form more complex heterocyclic structures.
Scientific Research Applications
2-fluoro-6-[3-(4-methoxyphenyl)-1H-pyrazol-1-yl]pyridine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antiproliferative agent against various cancer cell lines.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and photonics.
Biological Studies: It is used as a probe in fluorescence-based assays due to its ability to act as a pH indicator.
Mechanism of Action
The mechanism of action of 2-fluoro-6-[3-(4-methoxyphenyl)-1H-pyrazol-1-yl]pyridine involves its interaction with specific molecular targets. For instance, in cancer research, it has been shown to induce apoptosis by activating caspase enzymes and cleaving poly (ADP-ribose) polymerase 1 (PARP-1) . The compound’s ability to modulate cellular pathways makes it a valuable tool in understanding disease mechanisms.
Comparison with Similar Compounds
2-fluoro-6-[3-(4-methoxyphenyl)-1H-pyrazol-1-yl]pyridine can be compared with other fluorinated pyridines and pyrazole derivatives:
2-fluoro-6-trifluoromethylpyridine: This compound also features a fluorine atom on the pyridine ring but has different electronic properties due to the trifluoromethyl group.
2,4,6,7-tetrasubstituted-2H-pyrazolo[4,3-c]pyridines: These compounds share the pyrazole-pyridine scaffold but differ in their substitution patterns and biological activities.
Properties
IUPAC Name |
2-fluoro-6-[3-(4-methoxyphenyl)pyrazol-1-yl]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FN3O/c1-20-12-7-5-11(6-8-12)13-9-10-19(18-13)15-4-2-3-14(16)17-15/h2-10H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSYHWCJIUNWDPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C=C2)C3=NC(=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


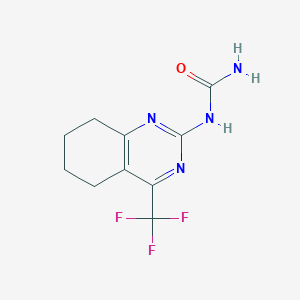
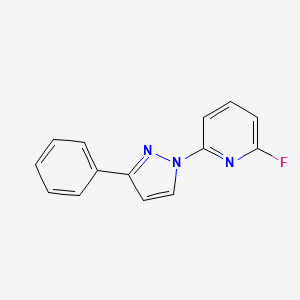
![Methyl 2-(benzoylamino)-3-{[(4-nitrobenzyl)oxy]imino}propanoate](/img/structure/B3124443.png)
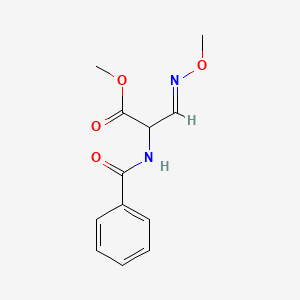
![Ethyl 2-{1-[(4-bromophenyl)sulfonyl]-3-oxo-2-piperazinyl}acetate](/img/structure/B3124460.png)
![Ethyl 2-{1-[(4-fluorophenyl)sulfonyl]-3-oxo-2-piperazinyl}acetate](/img/structure/B3124463.png)
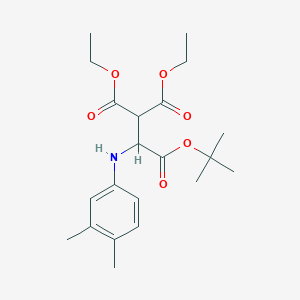
![5-[(4-methoxybenzyl)oxy]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile](/img/structure/B3124472.png)
![Ethyl 2-[1-(4-chlorobenzoyl)-3-oxo-2-piperazinyl]acetate](/img/structure/B3124481.png)
![3-[1-(4-fluorobenzoyl)-1H-pyrazol-3-yl]-1-phenyl-4(1H)-pyridazinone](/img/structure/B3124482.png)
![3-[1-(3-nitrophenyl)-1H-pyrazol-3-yl]-1-[3-(trifluoromethyl)phenyl]-4(1H)-pyridazinone](/img/structure/B3124487.png)
